molecular formula C22H33N3O2 B2520957 2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone CAS No. 2034243-83-7

2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone

Cat. No.: B2520957
CAS No.: 2034243-83-7
M. Wt: 371.525
InChI Key: KUVOHMUMLMWYMR-UHFFFAOYSA-N
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Description

2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone is a complex organic compound that features a piperazine and piperidine moiety linked to a cyclohexanone core. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is investigated for its interactions with biological receptors, particularly in the context of neurological research.

    Medicine: The compound shows promise as a therapeutic agent for conditions such as depression and anxiety due to its potential activity on neurotransmitter receptors.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary targets of 2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The primary function of alpha1-adrenergic receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of this compound with these receptors can affect these biochemical pathways and their downstream effects.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. This interaction can lead to changes in the contraction of smooth muscles in various parts of the body, potentially providing therapeutic benefits for various neurological conditions .

Future Directions

The alpha1-adrenergic receptor is a significant target for a new central nervous system (CNS) drug discovery . Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs . Therefore, compounds like “2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone” could potentially be explored in this context.

Preparation Methods

The synthesis of 2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. These intermediates are then coupled with a cyclohexanone derivative under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds include other piperazine and piperidine derivatives, such as trazodone, naftopidil, and urapidil. These compounds share structural similarities but differ in their specific functional groups and pharmacological profiles. The uniqueness of 2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone lies in its specific combination of functional groups, which may confer distinct therapeutic properties .

Properties

IUPAC Name

2-[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c1-27-20-6-4-5-19(17-20)24-15-13-23(14-16-24)18-9-11-25(12-10-18)21-7-2-3-8-22(21)26/h4-6,17-18,21H,2-3,7-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVOHMUMLMWYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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